![molecular formula C17H18N4O2S B2522435 2-({[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol CAS No. 939009-58-2](/img/structure/B2522435.png)
2-({[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-({[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol" is a chemical entity that appears to be related to a class of compounds with potential biological activities. The related compounds synthesized in the studies provided include pyrimidinones, pyrrolopyrimidines, oxadiazole derivatives, and pyrazoles, which have been investigated for their anti-inflammatory and antitumor properties, as well as their ability to inhibit enzymes like thymidylate synthase .
Synthesis Analysis
The synthesis of related compounds involves regioselective cyclocondensation reactions, as well as the use of methylisothiourea sulfates under mild basic conditions to obtain good yields of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones . Additionally, oxidative addition reactions using iodine have been employed to append aryl thiols to key intermediates in the synthesis of nonclassical antifolate inhibitors . The synthesis of oxadiazole derivatives has been achieved through the treatment of acethydrazide with carbon disulfide or potassium O-ethylxanthate, followed by alkylation or aminomethylation to yield various derivatives . A domino reaction involving the cleavage of a pyrazol-5-ol substrate has also been reported, leading to the formation of substituted pyrazoles and aniline derivatives .
Molecular Structure Analysis
The molecular structures of the synthesized compounds feature various functional groups, including methylsulfanyl, oxadiazole, and pyrimidinyl moieties. These structures are designed to interact with biological targets such as enzymes, which is evident in the case of pyrrolo[2,3-d]pyrimidines synthesized as thymidylate synthase inhibitors . The presence of these functional groups is crucial for the biological activity of the compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by their selectivity and the formation of specific substitution patterns on the pyrimidine ring. The regioselectivity of the synthesis is important for achieving the desired biological activity, as seen in the highly regioselective synthesis of disubstituted pyrimidinones . The reactions also involve the use of electrophiles and nucleophiles, such as carbon electrophiles in the alkylation of oxadiazole derivatives .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the related compounds exhibit properties that make them suitable for biological applications. For instance, the solubility and reactivity of these compounds are tailored to facilitate their interaction with enzymes and other biological targets . The anti-inflammatory activity of some derivatives indicates that these compounds can effectively interact with biological systems, which is often influenced by their physical and chemical properties .
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-Helicobacter pylori Agents
Novel structures derived from benzimidazole and oxadiazole scaffolds have shown potent and selective activities against the gastric pathogen Helicobacter pylori. These compounds, such as carbamates derived from a specific scaffold, display low minimal inhibition concentrations against various H. pylori strains, including those resistant to common treatments. The development of resistance against these agents is clinically acceptable, making them promising candidates for novel anti-H. pylori therapies (Carcanague et al., 2002).
Corrosion Inhibition
Oxadiazole derivatives have been investigated for their corrosion inhibition properties on mild steel in sulfuric acid. These studies utilize gravimetric, electrochemical, SEM, and computational methods to assess the efficacy of these compounds. The findings suggest that such derivatives form protective layers on the metal surface, demonstrating their potential as corrosion inhibitors (Ammal et al., 2018).
Material Science and Polymer Chemistry
Research on aromatic polyimides and poly(amide-imide) containing oxadiazole groups has revealed new materials with high thermal stability, organo-solubility, and specific properties like low birefringence and high refractive indices. These materials are promising for various applications, including optics and environmental remediation (Mansoori et al., 2012).
Anticancer and Antitubercular Activities
Compounds containing oxadiazole and pyrimidine structures have been synthesized and evaluated for their potential anticancer and antitubercular activities. For example, some derivatives were studied for their inhibitory effects on thymidylate synthase, an enzyme critical for DNA synthesis, showcasing their potential as antitumor agents (Gangjee et al., 1996).
Pharmacological Evaluation
Heterocyclic compounds, including oxadiazole and pyrazole derivatives, have been computationally and pharmacologically evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory properties. Such studies highlight the versatile potential of these compounds in drug development and therapy (Faheem, 2018).
Propiedades
IUPAC Name |
2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-3-4-13-9-14(22)19-17(18-13)24-10-15-20-16(21-23-15)12-7-5-11(2)6-8-12/h5-9H,3-4,10H2,1-2H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCHGRTUVMLSOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

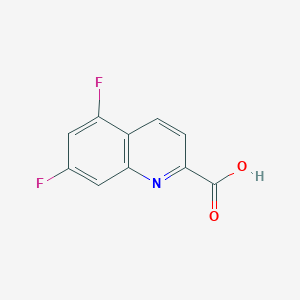
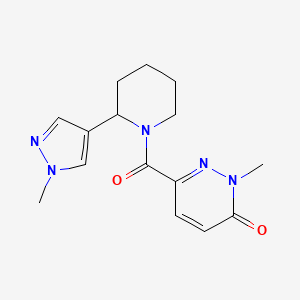

![4-(tert-butyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2522357.png)
![N-benzyl-1-(3,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2522358.png)
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2522359.png)
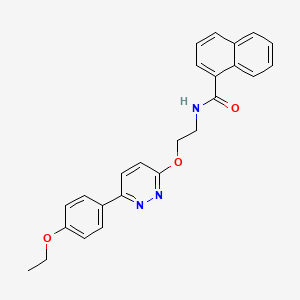

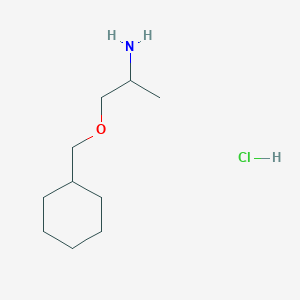

![[1-(Trifluoromethyl)cyclopentyl]methanesulfonyl chloride](/img/structure/B2522369.png)
![N-(2-ethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2522370.png)
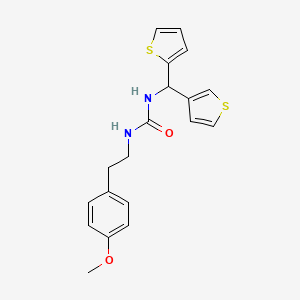
![5,6-Dimethyl-7-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2522374.png)